4-(Azetidin-3-yl)pyridine
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Overview
Description
4-(Azetidin-3-yl)pyridine is a chemical compound that features a pyridine ring substituted with an azetidine group at the 4-position
Mechanism of Action
Target of Action
Azetidinones, a class of compounds to which 4-(azetidin-3-yl)pyridine belongs, are known to inhibit several enzymes such as human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and viral replication.
Mode of Action
Azetidinones are known to interact with their targets, leading to inhibition of the target enzymes . This inhibition can result in changes in the biological processes regulated by these enzymes, potentially leading to therapeutic effects.
Biochemical Pathways
Given the known targets of azetidinones, it can be inferred that the compound may affect pathways related to inflammation, blood clotting, and viral replication .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that plays a significant role in drug absorption and distribution .
Result of Action
Azetidinones are known to exhibit a wide range of biological activities, including anti-tubercular, anti-inflammatory, anti-tumor, anti-hiv, anti-parkinsonian, and anti-diabetic activities . These effects are likely a result of the compound’s interaction with its target enzymes and the subsequent changes in the associated biological processes.
Action Environment
The compound’s safety data sheet suggests precautions to avoid dust formation and to ensure adequate ventilation, indicating that these factors may influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-(Azetidin-3-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as human tryptase, chymase, thrombin, and leukocyte elastase . These interactions are primarily characterized by the inhibition of enzyme activity, which can lead to various therapeutic effects. For instance, the inhibition of thrombin and leukocyte elastase by this compound can result in anti-inflammatory and anticoagulant effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, the binding of this compound to thrombin results in the inhibition of thrombin activity, which prevents blood clot formation . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that this compound can be a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticoagulant activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The metabolism of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and azetidine as the primary starting materials.
Formation of the Intermediate: A common method involves the formation of an intermediate compound through the reaction of pyridine with a suitable azetidine derivative.
Coupling Reaction: The intermediate is then subjected to a coupling reaction, often facilitated by a catalyst such as palladium, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the reaction conditions (temperature, pressure, and time) are carefully controlled to optimize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced azetidine-pyridine compounds.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-(Azetidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its binding affinity to various biological receptors, which could lead to therapeutic applications.
Medicine
Pharmaceuticals: Explored as a potential therapeutic agent for treating various diseases, including neurological disorders and infections.
Drug Delivery: Utilized in the design of drug delivery systems to enhance the bioavailability and efficacy of pharmaceuticals.
Industry
Materials Science: Used in the development of advanced materials with specific properties, such as conductivity or mechanical strength.
Agrochemicals: Investigated for its potential use in the formulation of pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-3-yl)pyridine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
4-(Piperidin-3-yl)pyridine: Contains a piperidine ring, offering different chemical and biological properties.
4-(Morpholin-3-yl)pyridine: Features a morpholine ring, which can influence its reactivity and applications.
Uniqueness
4-(Azetidin-3-yl)pyridine is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the design of novel compounds with specific biological activities and industrial applications.
Properties
IUPAC Name |
4-(azetidin-3-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-9-4-2-7(1)8-5-10-6-8/h1-4,8,10H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRJQSTTCLCTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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